molecular formula C9H10O4S B1296609 Methyl phenylsulfonylacetate CAS No. 34097-60-4

Methyl phenylsulfonylacetate

Cat. No. B1296609
CAS RN: 34097-60-4
M. Wt: 214.24 g/mol
InChI Key: NLEAIFBNKPYTGN-UHFFFAOYSA-N
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Description

Methyl phenylsulfonylacetate is a chemical compound used in various synthesis processes . It has been used in a key step during the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium .


Synthesis Analysis

Methyl phenylsulfonylacetate has been used in a key step during the synthesis of (-)-hybridalactone, marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium . It has been used in a three-step synthesis of 2-(hydroxymethyl)indene .


Molecular Structure Analysis

The molecular formula of Methyl phenylsulfonylacetate is C9H10O4S . The molecular weight is 214.24 .


Physical And Chemical Properties Analysis

Methyl phenylsulfonylacetate is a clear colorless to yellow liquid after melting . It is insoluble in water .

Scientific Research Applications

Condensation Reactions and Vinyl Sulfone Formation

Methyl phenylsulfonylacetate is involved in condensation reactions, particularly with aryl aldehydes, showing a preference for electron-deficient aryl aldehydes. These reactions favor the formation of corresponding vinyl sulfones, indicating its utility in synthetic chemistry for creating vinyl sulfone compounds (Forbes et al., 2015).

Radical Cyclization in Synthesis

The compound has been utilized in atom-transfer radical cyclizations, particularly with N-BOC-allylamine, leading to the formation of substituted 3-azabicyclo-[3.3.0]octanes. This showcases its role in creating complex organic structures, useful in various synthetic applications (Flynn et al., 1992).

Light-Promoted Radical Reactions

Methyl phenylsulfonylacetate is employed in visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting its use in photochemistry and light-induced reactions (Liu & Li, 2016).

Application in Anti-Inflammatory and Antitumor Drugs

Research has been conducted on the synthesis of 4-(aryloyl)phenyl methyl sulfones using methyl phenylsulfonylacetate derivatives. These substances have been evaluated for their capacity to inhibit cyclooxygenase isoenzymes, indicating potential applications in the development of anti-inflammatory and antitumor drugs (Harrak et al., 2010).

Polysulfone Studies

In materials science, methyl phenyl sulfoxide, closely related to methyl phenylsulfonylacetate, has been studied in the context of polysulfones. These studies focus on the mechanical behavior of polysulfones, which is crucial for their application in various industrial and technological fields (Aitken et al., 1992).

Analytical Applications in Peroxide Analysis

Methyl phenyl sulfoxide has been used in liquid chromatography studies for the analysis of peroxyacetic acid and hydrogen peroxide in laundry detergents. This demonstrates its utility in analytical chemistry for the analysis of complex mixtures (Effkemann et al., 1998).

Safety And Hazards

Methyl phenylsulfonylacetate should be stored away from strong oxidizing agents. The container should be kept tightly closed and stored in cool, dry conditions in well-sealed containers . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust .

properties

IUPAC Name

methyl 2-(benzenesulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAIFBNKPYTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872012
Record name Methyl phenylsulfonyl acetate
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS]
Record name Methyl phenylsulfonyl acetate
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Vapor Pressure

0.0000817 [mmHg]
Record name Methyl phenylsulfonyl acetate
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Product Name

Methyl phenylsulfonylacetate

CAS RN

34097-60-4
Record name Methyl 2-(phenylsulfonyl)acetate
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Record name Methyl phenylsulfonyl acetate
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Record name Methyl phenylsulfonyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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